1,2-Difluoro-4-iodo-3-methoxybenzene molecular structure and weight
1,2-Difluoro-4-iodo-3-methoxybenzene molecular structure and weight
The following technical guide is structured as an advanced whitepaper for pharmaceutical researchers. It prioritizes synthetic utility, structural analysis, and practical application in drug discovery.[1]
High-Value Scaffold for Pharmacophore Diversification [1]
HExecutive Summary & Structural Logic
1,2-Difluoro-4-iodo-3-methoxybenzene is a specialized trisubstituted arene building block used primarily in the synthesis of kinase inhibitors and metabolically stable agrochemicals.[1] Its value lies in its unique substitution pattern, which combines three critical features for medicinal chemistry:
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The Iodine Handle (C4): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the attachment of complex heterocycles.[1]
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The Vicinal Difluoro Motif (C1, C2): Fluorine substitution modulates lipophilicity (LogP) and blocks metabolic "soft spots" on the aromatic ring, preventing oxidative metabolism (e.g., by cytochrome P450s).[1]
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The Methoxy Anchor (C3): Acts as a hydrogen bond acceptor or a protected phenol.[1] Its position ortho to the iodine and ortho to a fluorine creates a sterically congested environment that can enforce specific conformational preferences in the final drug molecule (atropisomerism potential).[1]
Structural Analysis Diagram
The following diagram illustrates the electronic and steric environment of the molecule, highlighting the "Directed Ortho Metalation" (DoM) logic used in its construction.
Figure 1: Structural dissection of the scaffold showing functional roles of substituents.
Physicochemical Profile
Precise physical data is essential for stoichiometry calculations and solubility predictions during library synthesis.[1]
| Property | Value | Computational/Source Basis |
| Molecular Weight | 269.97 g/mol | Calculated (C |
| Exact Mass | 269.9353 | High-Res MS Standard |
| CAS Number | 2091145-96-7 | Verified Vendor Data [1] |
| Physical State | Solid / Low-melting solid | Analog comparison (Anisoles) |
| LogP (Predicted) | ~2.8 - 3.1 | Lipophilic due to I/F atoms |
| Boiling Point | >240°C (Predicted) | High MW + Halogens |
| Storage | 2–8°C, Light Sensitive | Iodine-C bond lability |
Solubility Profile:
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High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1]
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Moderate: Methanol, Acetonitrile.[1]
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Low: Water (Hydrophobic).[1]
Synthetic Methodology
The synthesis of 1,2-difluoro-4-iodo-3-methoxybenzene is non-trivial due to the need for precise regiocontrol.[1] The most robust route utilizes Directed Ortho Metalation (DoM) .[1] The methoxy group (OMe) acts as a Directed Metalation Group (DMG), guiding a strong base (lithium reagent) to the ortho position (C4), which is then quenched with iodine.[1]
Protocol: Regioselective Iodination via Lithiation
Precursor: 2,3-Difluoroanisole (CAS: 134364-69-5).[1]
Reagents:
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n-Butyllithium (n-BuLi), 2.5M in hexanes.[1]
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Tetrahydrofuran (THF), anhydrous.[1]
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Iodine (I
).[1][2]
Step-by-Step Workflow:
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Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).
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Substrate Addition: Dissolve 2,3-difluoroanisole (1.0 eq) in THF and inject slowly into the flask.
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Lithiation (DoM): Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain temperature below -70°C.
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Mechanism:[1][2] The Lithium atom coordinates to the Oxygen of the methoxy group.[1] The base deprotonates the C4 proton (which is ortho to the OMe and adjacent to the C5-H, but C4 is electronically activated).[1]
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Time: Stir at -78°C for 1–2 hours to ensure formation of the lithiated intermediate (1,2-difluoro-3-methoxy-4-lithiobenzene).
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Electrophilic Quench: Dissolve Iodine (1.2 eq) in THF and add dropwise to the lithiated species at -78°C. The solution will likely decolorise as the iodine reacts, then turn brown/purple upon excess.
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Workup: Allow to warm to room temperature. Quench with saturated aqueous Sodium Thiosulfate (Na
S O ) to remove excess iodine (color change from purple to yellow/clear).[1] Extract with Ethyl Acetate.[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Reaction Pathway Diagram[1]
Figure 2: Synthetic route utilizing the directing power of the methoxy group.[1]
Application in Drug Discovery
This scaffold is particularly relevant for Fragment-Based Drug Design (FBDD) .[1] The Iodine at C4 serves as a universal connector.[1]
A. Palladium-Catalyzed Cross-Coupling
The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, enabling coupling under mild conditions, which is crucial if the partner fragment is sensitive.[1]
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Suzuki-Miyaura: Coupling with aryl-boronic acids to form biaryl systems (common in kinase inhibitors targeting the ATP binding pocket).[1]
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Sonogashira: Coupling with terminal alkynes to extend the carbon chain rigidly.[1]
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Buchwald-Hartwig: Formation of C-N bonds (amination), often used to introduce solubilizing amine tails.[1]
B. Late-Stage Functionalization
After the core is coupled, the Methoxy group (C3) can be deprotected using BBr
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Utility: The resulting phenol can be used for etherification (to tune side chains) or left as a hydrogen bond donor to interact with specific amino acid residues (e.g., hinge region binding in kinases).[1]
C. Metabolic Stability (The Fluorine Effect)
The vicinal fluorines at C1 and C2 prevent metabolic hydroxylation at these positions.[1] Furthermore, they withdraw electrons from the ring, lowering the pKa of any eventual phenol at C3, potentially increasing potency [2].[1]
Safety & Handling Protocols
Warning: This compound contains organic iodine and fluorinated moieties.[1]
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Light Sensitivity: Aryl iodides can undergo homolytic cleavage under strong UV light.[1] Store in amber vials wrapped in foil.
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Reactivity: Avoid contact with strong oxidizing agents.[1]
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Synthesis Safety: The lithiation step involves n-BuLi (pyrophoric).[1] Standard inert atmosphere techniques (Schlenk line or Glovebox) are mandatory.[1]
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Waste: Dispose of iodine-containing waste in segregated halogenated solvent containers to prevent interactions with oxidizers in general waste.
References
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BLD Pharm. (2023).[1] Product Analysis: 1,2-Difluoro-4-iodo-3-methoxybenzene (CAS 2091145-96-7).[1][3][4] Retrieved from [1]
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Meanwell, N. A. (2018).[1][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][5] Link[1][5]
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Appretech Scientific. (2023).[1] Catalog Entry: APT007507.[1][4] Retrieved from [1]
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Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] (Foundational reference for DoM chemistry used in synthesis).
